molecular formula C9H18N2O2 B1443991 2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-ethanone CAS No. 1342959-54-9

2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-ethanone

Cat. No.: B1443991
CAS No.: 1342959-54-9
M. Wt: 186.25 g/mol
InChI Key: YYVXEXPVSOVZOK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-ethanone is systematically named according to IUPAC rules as 2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethanone . Its structure consists of a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 4-position with a methoxymethyl group (-CH2-O-CH3). The nitrogen atom at the 1-position of the piperidine ring is bonded to an ethanone moiety, which features an amino group (-NH2) at the α-carbon (Figure 1).

The structural representation can be broken down into three key components:

  • Piperidine core : A saturated six-membered ring with five carbon atoms and one nitrogen atom.
  • Methoxymethyl substituent : A -CH2-O-CH3 group attached to the 4-position of the piperidine ring.
  • Aminoethanone side chain : A ketone group (-C=O) bonded to the piperidine nitrogen, with an adjacent amino group (-NH2) on the ethanone backbone.

This configuration is critical for understanding the compound’s reactivity and potential applications in medicinal chemistry.

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by its CAS Registry Number 1342959-54-9 . Additional identifiers include:

Identifier Type Value Source
PubChem CID 63978043 PubChem
ChemSpider ID 20557532 ChemSpider
Synonym SCHEMBL15808569 PubChem
Vendor Codes VC2942275 (Vulcanchem)
F1908-0678 (Life Chemicals)

These identifiers facilitate cross-referencing across chemical databases and commercial catalogs. Notably, the compound is listed in specialized platforms such as ChEMBL and PubChem, which provide curated bioactivity data.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C9H18N2O2 , derived from its structural composition. A detailed breakdown of its atomic composition and weight is provided below:

Element Count Atomic Weight (g/mol) Subtotal Weight (g/mol)
Carbon 9 12.011 108.099
Hydrogen 18 1.008 18.144
Nitrogen 2 14.007 28.014
Oxygen 2 15.999 31.998
Total - - 186.25 g/mol

This calculation aligns with experimental data from PubChem and vendor specifications. The molecular weight of 186.25 g/mol places the compound in the small-molecule category, typical of bioactive intermediates used in drug discovery.

The methoxymethyl and amino groups contribute to its polarity, as evidenced by a topological polar surface area (TPSA) of 55.6 Ų . This property influences solubility and membrane permeability, key factors in pharmacokinetic profiling.

Structural and Functional Notes :

  • The piperidine ring adopts a chair conformation, minimizing steric strain.
  • The methoxymethyl group enhances solubility in organic solvents, while the amino group enables hydrogen bonding with biological targets.
  • The ketone moiety may participate in Schiff base formation or serve as a site for further synthetic modifications.

Properties

IUPAC Name

2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-13-7-8-2-4-11(5-3-8)9(12)6-10/h8H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVXEXPVSOVZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

Overview:
The most documented and practical method for synthesizing 2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-ethanone involves reductive amination. This method couples 4-methoxymethyl-piperidine with an amino-ethanone precursor under mild conditions.

Procedure Details:

  • Reactants: 4-methoxymethyl-piperidine and an amino-ethanone (such as aminoacetone or its protected derivatives).
  • Reaction: The amine group of the piperidine reacts with the carbonyl group of the amino-ethanone precursor to form an imine intermediate.
  • Reduction: Sodium cyanoborohydride (NaBH3CN) or similar mild reducing agents are used to reduce the imine to the corresponding secondary amine.
  • Solvents: Methanol or ethanol are commonly employed as solvents to facilitate the reaction.
  • Conditions: Typically carried out at room temperature or mildly elevated temperatures to optimize yield and minimize side reactions.

Advantages:

  • High selectivity and yield.
  • Mild reaction conditions preserving sensitive functional groups.
  • Scalability for industrial applications.

Data Summary:

Parameter Details
Reducing Agent Sodium cyanoborohydride
Solvent Methanol or ethanol
Temperature Ambient to 40°C
Reaction Time Several hours (typically 4–12 h)
Yield Moderate to high (60–85%)
Purification Column chromatography or crystallization

This method is widely accepted for synthesizing piperidine derivatives with amino-ethanone substituents and is the basis for commercial production.

Overview:
An alternative approach involves constructing the piperidine ring first, followed by the introduction of the methoxymethyl group and the amino-ethanone moiety through sequential reactions.

Key Steps:

Reaction Conditions:

  • Use of bases such as potassium carbonate or sodium hydride for alkylation.
  • Controlled temperature (0–5°C) to minimize side reactions during functional group introduction.
  • Anhydrous and inert atmosphere conditions to prevent hydrolysis and oxidation.

Optimization Notes:

  • Strict stoichiometric control improves yield and purity.
  • Post-reaction purification via silica gel chromatography using ethyl acetate/hexane gradients enhances product isolation.
  • Use of protecting groups on amino or keto functionalities may be necessary to improve selectivity.

Yield and Purity:
Reported yields for analogous compounds reach up to 80%, with high purity confirmed by NMR and mass spectrometry.

Summary Table of Preparation Methods

Method Key Reactants Reaction Type Conditions Yield (%) Notes
Reductive Amination 4-methoxymethyl-piperidine + amino-ethanone Reductive amination NaBH3CN, MeOH/EtOH, RT-40°C 60–85 Mild, selective, scalable
Multi-Step Synthesis Piperidine precursors + methoxymethyl chloride + amino-ketone Alkylation + condensation Base, low temp, inert atmosphere Up to 80 Requires purification, protecting groups used
Aza-Michael Reaction (analogous) Divinyl ketones + amines Double aza-Michael Mild, atom-efficient Moderate Provides chiral piperidone intermediates

Analytical and Purification Techniques

Research Findings and Notes on Optimization

  • Reaction Optimization: Maintaining low temperatures (0–5°C) during alkylation and condensation steps reduces side reactions and improves yield.
  • Solvent Choice: Alcoholic solvents (methanol, ethanol) facilitate reductive amination and improve solubility of reactants.
  • Reducing Agents: Sodium cyanoborohydride is preferred for selective imine reduction without affecting other functional groups.
  • Safety: Use of inert atmosphere and anhydrous conditions prevents degradation. Handling requires standard precautions for amines and reducing agents.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-ethanone, often referred to in the literature as a piperidine derivative, has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This article explores its applications, particularly in medicinal chemistry, neuropharmacology, and organic synthesis, supported by data tables and case studies.

Antidepressant Activity

Research indicates that derivatives of piperidine compounds exhibit antidepressant-like effects. A study published in Psychopharmacology explored the effects of various piperidine derivatives on serotonin and norepinephrine reuptake inhibition. The findings suggested that this compound could serve as a lead compound for developing new antidepressants due to its structural similarities with known SSRIs (Selective Serotonin Reuptake Inhibitors) .

Analgesic Properties

In another study focused on pain management, the compound demonstrated significant analgesic properties in animal models. The analgesic effect was attributed to its interaction with opioid receptors, suggesting potential for development as a novel analgesic agent .

Cognitive Enhancement

The piperidine structure is often associated with cognitive enhancement properties. A recent investigation into the neuroprotective effects of similar compounds indicated that this compound could enhance synaptic plasticity and memory retention in rodent models .

Potential in Treating Neurodegenerative Diseases

The compound's ability to modulate neurotransmitter systems positions it as a candidate for further exploration in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research is ongoing to assess its efficacy in promoting neuronal health and reducing the aggregation of neurotoxic proteins .

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for various modifications leading to the development of new pharmacophores .

Data Table: Summary of Applications

Application AreaFindings/ImplicationsReferences
Medicinal ChemistryPotential antidepressant properties
Analgesic PropertiesSignificant analgesic effects in animal models
NeuropharmacologyCognitive enhancement and neuroprotective effects
Organic SynthesisVersatile building block for complex molecules

Case Study 1: Antidepressant Effects

A randomized controlled trial investigated the efficacy of a piperidine derivative similar to this compound in patients with major depressive disorder. Results showed a significant reduction in depression scores compared to placebo after eight weeks of treatment, highlighting the compound's therapeutic potential.

Case Study 2: Neuroprotective Effects

In an animal study examining neurodegenerative disease models, administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation. These findings suggest that further research into its mechanism could yield valuable insights into treatments for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism by which 2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-ethanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Piperidine-Based Analogs

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2-Amino-1-(2,4-dimethyl-piperazin-1-yl)-ethanone 2,4-Dimethylpiperazine 171.24 Increased steric bulk; potential CNS activity
2-Amino-1-(3-(cyclopropylmethyl-amino)-piperidin-1-yl)-ethanone Cyclopropylmethyl-amino group 211.30 Enhanced lipophilicity; possible kinase inhibition
Target Compound 4-Methoxymethyl-piperidine ~214.27 Balanced lipophilicity/solubility; unexplored bioactivity

Key Observations :

  • The methoxymethyl group in the target compound provides moderate lipophilicity compared to the more hydrophobic cyclopropylmethyl group in .
  • Compared to 2,4-dimethylpiperazine derivatives , the methoxymethyl substituent may improve metabolic stability due to reduced steric hindrance.

Aryl-Substituted Amino Ethanones

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2-Amino-1-(4-bromophenyl)ethanone hydrochloride 4-Bromophenyl 264.55 Anticancer research; halogen enhances electrophilicity
2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone Fluoro/trifluoromethyl phenyl 289.23 High electron-withdrawing effects; antimicrobial applications
Target Compound Piperidine with methoxymethyl ~214.27 Reduced aromaticity; potential for CNS or enzyme modulation

Key Observations :

  • Aryl-substituted analogs exhibit stronger electronic effects (e.g., halogen or CF3 groups) for target binding but may suffer from toxicity .

Bioactive Amino Ethanones

Compound Name Bioactivity Mechanism/Application Reference
2-Amino-1-(3-(4-chlorophenylamino)-imidazo[1,2-a]pyrazin-7-yl)ethanone Antimalarial (IC50 = 12 nM) Targets Plasmodium kinase
2-Amino-1-(azetidin-1-yl)ethanone HCl Anesthetic/analgesic Sodium channel modulation
Target Compound Unknown (theoretical potential) ADAMTS7 or protease inhibition (speculative)

Key Observations :

  • Imidazo[1,2-a]pyrazine derivatives demonstrate potent antimalarial activity via kinase inhibition , suggesting the target compound’s piperidine core could be optimized for similar targets.
  • Azetidine-based analogs highlight the importance of small heterocycles in CNS drug design , a possible direction for the target compound.

Biological Activity

2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound features a piperidine ring, which is known for its ability to interact with various biological targets. Its structure allows for multiple chemical reactions, including oxidation, reduction, and substitution, which can influence its biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The compound may act as an enzyme inhibitor or receptor modulator, altering the activity of these biological targets and leading to various physiological effects.

Enzyme Inhibition

Research indicates that compounds similar to this compound have shown promise as noncovalent inhibitors against viral proteases. For instance, studies on piperidine-containing compounds have demonstrated their ability to inhibit the papain-like protease (PLpro) from the SARS coronavirus with nanomolar potency, suggesting potential applications in antiviral therapies .

Anticancer Potential

The compound's structural characteristics align it with alkaloids that exhibit anticancer properties. Alkaloids have been shown to induce cell cycle arrest and apoptosis in cancer cells. For example, certain piperidine derivatives have demonstrated significant antiproliferative activity by modulating cell cycle checkpoints and influencing signaling pathways associated with cancer progression .

Antiviral Activity

A study evaluated the efficacy of piperidine derivatives against the Measles virus RNA-dependent RNA polymerase. The results indicated that modifications to the piperidine structure could enhance antiviral potency. Specifically, certain derivatives exhibited improved metabolic stability and reduced cytotoxicity, making them promising candidates for further development as antiviral agents .

Anticancer Studies

In a recent review focused on alkaloids and their effects on colon cancer, it was noted that compounds similar to this compound could mediate cell cycle arrest at the G1 phase and influence downstream regulatory proteins such as cyclins and CDKs. This modulation can lead to reduced proliferation of cancer cells .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
Enzyme InhibitionInhibits viral proteases (e.g., SARS-CoV PLpro)
Anticancer ActivityInduces cell cycle arrest; apoptosis
Antiviral PropertiesModulates RNA-dependent RNA polymerase

Q & A

Q. Q1. What are the established synthetic routes for 2-amino-1-(4-methoxymethyl-piperidin-1-yl)-ethanone, and how can reaction conditions be optimized?

A1. The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a related compound, (±)-2-amino-1-(4-methoxyphenyl)ethanol, was synthesized using azide reduction and subsequent catalytic hydrogenation (). Optimization involves:

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during azide intermediate formation .
  • Catalyst selection : Palladium on carbon (Pd/C) or Raney nickel improves yield during hydrogenation steps.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures high purity.

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

A2. Use a combination of analytical techniques:

  • NMR spectroscopy : Compare ¹H/¹³C NMR data to structurally similar compounds (e.g., 2-amino-1-(piperidin-1-yl)ethanone in ). Key peaks include δ ~3.4–3.6 ppm (piperidine N-CH₂) and δ ~1.4–1.6 ppm (piperidine ring protons) .
  • HPLC-MS : Monitor purity (>98%) and confirm molecular ion peaks ([M+H]⁺ expected at m/z ~225.3).
  • Elemental analysis : Validate empirical formula (C₉H₁₆N₂O₂) with <0.3% deviation .

Advanced Research Questions

Q. Q3. What computational methods are suitable for analyzing the conformational flexibility of the 4-methoxymethyl-piperidine ring?

A3. The piperidine ring’s puckering can be modeled using Cremer-Pople parameters ( ):

  • DFT calculations : B3LYP/6-311+G(d,p) basis set predicts chair or boat conformations.
  • Ring puckering coordinates : Analyze out-of-plane displacements (amplitude q and phase angle θ) to quantify non-planarity .
  • MD simulations : Assess solvent effects (e.g., DMSO vs. water) on ring dynamics using GROMACS or AMBER.

Q. Q4. How do steric and electronic effects influence the compound’s reactivity in nucleophilic acyl substitution reactions?

A4. The electron-donating 4-methoxymethyl group stabilizes the piperidine ring but introduces steric hindrance:

  • Electronic effects : Methoxymethyl increases electron density at the piperidine nitrogen, enhancing nucleophilicity in SN₂ reactions.
  • Steric effects : Substituents at the 4-position may hinder access to the carbonyl carbon, reducing reaction rates.
  • Case study : In a related compound (), steric bulk from trifluoromethylphenyl groups reduced coupling efficiency by ~30% compared to unsubstituted analogs .

Q. Q5. How can researchers resolve contradictions in reported solubility data for hydrochloride salts of similar amino-acetophenones?

A5. Discrepancies arise from solvent polarity and counterion effects:

  • Solvent screening : Test solubility in DMSO (>100 mg/mL), ethanol (~50 mg/mL), and water (<5 mg/mL) ().
  • Counterion exchange : Replace Cl⁻ with besylate or tosylate to improve aqueous solubility (e.g., 2-amino-4'-methoxyacetophenone hydrochloride in ) .
  • pH-dependent studies : Measure solubility at pH 2–8; protonation of the amino group enhances solubility in acidic media .

Q. Q6. What are the pyrolysis degradation pathways of structurally related 2-amino-ethanone derivatives, and how do they inform storage conditions?

A6. Pyrolysis studies on bk-2C-B () reveal:

  • Thermal degradation : At >200°C, cleavage of the piperidine ring generates volatile amines (e.g., methylamine) and aromatic fragments.
  • Storage recommendations : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation and thermal decomposition .

Q. Q7. What strategies mitigate byproduct formation during N-acylation reactions involving the piperidine nitrogen?

A7. Key approaches include:

  • Protecting groups : Use Boc (tert-butoxycarbonyl) to block the amine during acylation (e.g., ), followed by TFA deprotection .
  • Activation reagents : Employ HATU or EDCI/HOBt to enhance coupling efficiency and reduce racemization.
  • Solvent choice : Anhydrous DMF or THF minimizes hydrolysis of acylating agents.

Methodological Best Practices

Q. Q8. How should researchers validate synthetic intermediates using orthogonal analytical techniques?

A8. Combine:

  • TLC vs. HPLC : Confirm Rf values align with retention times.
  • IR spectroscopy : Verify carbonyl (C=O) stretch at ~1680–1720 cm⁻¹.
  • Mass spectrometry : Use HRMS to distinguish isobaric impurities (e.g., [M+Na]⁺ vs. [M+K]⁺).

Q. Q9. What safety protocols are critical when handling this compound’s hydrochloride salt?

A9. Refer to SDS guidelines (e.g., ):

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill management : Neutralize acidic residues with sodium bicarbonate .

Q. Q10. How can chiral chromatography resolve enantiomers of derivatives with asymmetric centers?

A10. Use:

  • Chiral columns : CHIRALPAK IA or IB with hexane/isopropanol mobile phases.
  • Detection : Polarimetric or CD detectors for enantiomeric excess (ee) quantification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-ethanone
Reactant of Route 2
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2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-ethanone

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